REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]23[CH2:16][CH:14]([CH2:15]2)[C:13](=[O:17])[NH:12][C:11]3=[O:18])=[CH:6][CH:5]=1)([O-])=O>COCCO.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]23[CH2:15][CH:14]([CH2:16]2)[C:13](=[O:17])[NH:12][C:11]3=[O:18])=[CH:8][CH:9]=1
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Name
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1-(4-nitrophenyl)-3-azabicyclo[3.1.1]heptane-2,4-dione
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Quantity
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5 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C12C(NC(C(C1)C2)=O)=O
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Name
|
|
Quantity
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250 mL
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Type
|
solvent
|
Smiles
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COCCO
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Name
|
|
Quantity
|
0.5 g
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Type
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catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
NC1=CC=C(C=C1)C12C(NC(C(C1)C2)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |